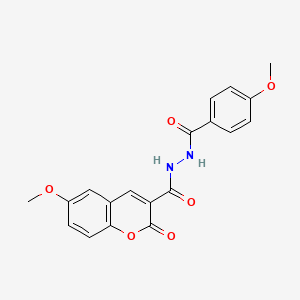

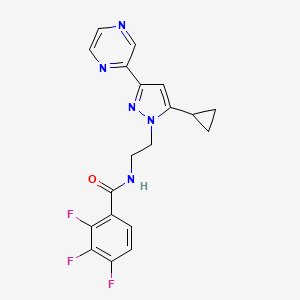

6-methoxy-N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-methoxy-N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide is a synthetic compound with potential applications in scientific research. It is a derivative of the natural product coumarin, which is known for its diverse biological activities.

Aplicaciones Científicas De Investigación

Chemical Transformations and Synthesis

Research has explored the chemical transformations of related chromone compounds under nucleophilic conditions, yielding a variety of heterocyclic systems. For instance, studies on 6-methylchromone-3-carbonitrile have led to the synthesis of unexpected chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide derivatives. These findings highlight the versatility of chromone derivatives in synthesizing complex heterocyclic structures, potentially useful in the development of novel pharmaceuticals and materials (Ibrahim & El-Gohary, 2016).

Structural and Molecular Docking Studies

The structural characterization and molecular docking studies of compounds similar to 6-methoxy-N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide have been conducted. For example, the synthesis, structural, and spectroscopic studies of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide have been performed, providing insights into the compound's electronic structure and potential biological interactions. Molecular docking studies suggest that such compounds could be designed as potential anti-diabetic agents (Karrouchi et al., 2021).

Photochromic Materials and Biological Activity

Chromene derivatives have also been investigated for their application in synthesizing photochromic materials and biologically active natural products. The synthesis of naphthopyran and naphthopyrandione units, present in photochromic materials, has been achieved using chromene chromium carbene complexes (Rawat, Prutyanov, & Wulff, 2006). Additionally, the antimicrobial activity of novel 3-methyl-2-pyrazolin-5-one derivatives synthesized from 2-oxo-2H-chromene-3-carbohydrazide derivatives has been evaluated, showing potential against various bacterial and fungal strains (Mostafa, El-Salam, & Alothman, 2013).

Green Chemistry Approaches

Green chemistry approaches to synthesizing chromone-pyrimidine coupled derivatives have been reported, emphasizing environmentally friendly methods. These derivatives have been evaluated for their antimicrobial activity, enzyme assays, and toxicity studies, indicating their potential as chemotherapeutic agents with good oral drug-like properties (Tiwari et al., 2018).

Propiedades

IUPAC Name |

6-methoxy-N'-(4-methoxybenzoyl)-2-oxochromene-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O6/c1-25-13-5-3-11(4-6-13)17(22)20-21-18(23)15-10-12-9-14(26-2)7-8-16(12)27-19(15)24/h3-10H,1-2H3,(H,20,22)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFFVMZZSPGNDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26670782 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-chloropyridin-3-yl)-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B2373407.png)

![5-methyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2373409.png)

![4-methoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2373410.png)

![2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl hexanoate](/img/structure/B2373412.png)

![N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-6-ylprop-2-enamide](/img/structure/B2373413.png)

![Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate](/img/structure/B2373415.png)